molecular formula C27H45N6P B14459011 1H-Imidazole, 2,2',2''-phosphinidynetris[4,5-bis(1-methylethyl)- CAS No. 74483-08-2

1H-Imidazole, 2,2',2''-phosphinidynetris[4,5-bis(1-methylethyl)-

Cat. No.: B14459011
CAS No.: 74483-08-2
M. Wt: 484.7 g/mol
InChI Key: NIQPHMIICHBQDP-UHFFFAOYSA-N
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Description

1H-Imidazole, 2,2’,2’'-phosphinidynetris[4,5-bis(1-methylethyl)- is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of phosphinidynetris groups and multiple isopropyl substituents, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 2,2’,2’'-phosphinidynetris[4,5-bis(1-methylethyl)- involves multiple steps, typically starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound often employs high-yielding, scalable methods. One such method includes the use of microwave-assisted synthesis, which enables the efficient formation of the imidazole ring under solventless conditions . This approach is advantageous due to its simplicity, efficiency, and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 2,2’,2’'-phosphinidynetris[4,5-bis(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and pressures to maintain the integrity of the imidazole ring .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions can produce various substituted imidazoles .

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2,2’,2’'-phosphinidynetris[4,5-bis(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing the reactivity and selectivity of the reactions . Additionally, the compound’s unique structure allows it to interact with biological targets, potentially disrupting cellular processes and exhibiting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Imidazole, 2,2’,2’'-phosphinidynetris[4,5-bis(1-methylethyl)- stands out due to its phosphinidynetris groups and multiple isopropyl substituents. These features confer unique chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various applications. Its ability to form coordination complexes with metal ions further distinguishes it from other imidazole derivatives .

Properties

CAS No.

74483-08-2

Molecular Formula

C27H45N6P

Molecular Weight

484.7 g/mol

IUPAC Name

tris[4,5-di(propan-2-yl)-1H-imidazol-2-yl]phosphane

InChI

InChI=1S/C27H45N6P/c1-13(2)19-20(14(3)4)29-25(28-19)34(26-30-21(15(5)6)22(31-26)16(7)8)27-32-23(17(9)10)24(33-27)18(11)12/h13-18H,1-12H3,(H,28,29)(H,30,31)(H,32,33)

InChI Key

NIQPHMIICHBQDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(N1)P(C2=NC(=C(N2)C(C)C)C(C)C)C3=NC(=C(N3)C(C)C)C(C)C)C(C)C

Origin of Product

United States

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